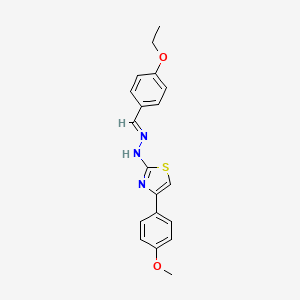

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-3-24-17-8-4-14(5-9-17)12-20-22-19-21-18(13-25-19)15-6-10-16(23-2)11-7-15/h4-13H,3H2,1-2H3,(H,21,22)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQNCINRWWCHPT-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 462.54 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MIC) ranging from 20 to 100 µg/mL for related thiazole compounds against these pathogens .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant capabilities. The presence of methoxy and ethoxy substituents in the structure may enhance these properties by stabilizing free radicals. Preliminary assays have indicated that similar compounds can significantly reduce oxidative stress in cellular models .

Antidiabetic Activity

The thiazole moiety is implicated in antidiabetic effects through mechanisms such as the inhibition of alpha-glucosidase. Compounds with similar structures have demonstrated potential in lowering blood glucose levels in diabetic models .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various hydrazone derivatives, including those based on thiazole frameworks. The synthesized compounds were evaluated for their biological activities, revealing promising results in antibacterial and antifungal assays .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that modifications to the ethoxy and methoxy groups significantly influence biological activity. For example, altering the position or type of substituents can lead to enhanced potency against specific pathogens .

- In Vivo Studies : In vivo studies on related thiazole compounds have shown efficacy in animal models for conditions such as diabetes and infections. These studies provide insights into the therapeutic potential of these compounds beyond in vitro assessments .

Data Table: Biological Activities of Related Thiazole Compounds

| Compound Name | MIC (µg/mL) | Antioxidant Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | 20 - 100 | Moderate | Significant |

| Thiazolidinone derivative | 10 - 50 | High | Moderate |

| Camphor-based hydrazone | 30 - 80 | Low | High |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with thiazole and dihydrothiazole structures exhibit significant anticancer properties. For instance, a study synthesized a series of thiazole derivatives and evaluated their anti-proliferative activities against various cancer cell lines, including hepatocellular and breast carcinoma. The findings revealed that some derivatives showed promising inhibition of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are crucial in cancer progression .

Case Study:

- Compound Tested : A derivative of thiazole with a hydrazono linker.

- IC₅₀ Values :

- CDK2 Inhibition: 48 nM

- GSK3β Inhibition: 60 nM

- : The compound induced apoptosis in MCF-7 cell lines, demonstrating its potential as an anticancer agent.

Antibacterial Properties

The thiazole moiety has been linked to antibacterial activity against various pathogens. A systematic evaluation of thiazole derivatives revealed that modifications in the phenyl ring significantly affected their antibacterial efficacy.

Data Table: Antibacterial Activity of Thiazole Derivatives

| Compound ID | Structure | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|---|

| Compound A | Structure A | 0.5 µg/mL | Staphylococcus aureus |

| Compound B | Structure B | 1.0 µg/mL | Escherichia coli |

| Compound C | Structure C | 0.09 µg/mL | Mycobacterium tuberculosis |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A recent study synthesized multiple thiazole-linked compounds and assessed their efficacy in seizure models.

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.